N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 897615-45-1
VCID: VC6280125
InChI: InChI=1S/C20H16ClN5O/c21-16-8-10-17(11-9-16)26-19(23-24-25-26)13-22-20(27)12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11H,12-13H2,(H,22,27)
SMILES: C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl
Molecular Formula: C20H16ClN5O
Molecular Weight: 377.83

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide

CAS No.: 897615-45-1

Cat. No.: VC6280125

Molecular Formula: C20H16ClN5O

Molecular Weight: 377.83

* For research use only. Not for human or veterinary use.

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide - 897615-45-1

Specification

CAS No. 897615-45-1
Molecular Formula C20H16ClN5O
Molecular Weight 377.83
IUPAC Name N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-naphthalen-1-ylacetamide
Standard InChI InChI=1S/C20H16ClN5O/c21-16-8-10-17(11-9-16)26-19(23-24-25-26)13-22-20(27)12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11H,12-13H2,(H,22,27)
Standard InChI Key FGWYELMTWRBOPM-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three distinct components:

  • Tetrazole Ring: A five-membered aromatic ring containing four nitrogen atoms at positions 1–4, substituted at the 1-position by a 4-chlorophenyl group and at the 5-position by a methylene bridge linked to the acetamide group .

  • Naphthalen-1-yl Group: A bicyclic aromatic hydrocarbon attached via a methylene group to the acetamide’s carbonyl carbon.

  • Acetamide Backbone: Connects the tetrazole and naphthalene moieties through an N-methyl linkage.

The IUPAC name, N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-naphthalen-1-ylacetamide, reflects this arrangement. The SMILES notation (C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl) provides a linear representation of the structure, emphasizing the connectivity between aromatic systems .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC20H16ClN5O
Molecular Weight377.83 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors6 (tetrazole N, carbonyl O)
Topological Polar Surface71.88 Ų
logP (Predicted)~3.5 (estimated via analogs)

Spectral Characterization

Although experimental spectral data for this specific compound is unavailable, analogous tetrazole-acetamide derivatives exhibit characteristic signals in NMR and MS:

  • ¹H NMR:

    • Tetrazole proton: δ 8.5–9.0 ppm (singlet) .

    • Naphthalene protons: δ 7.2–8.2 ppm (multiplet).

    • Chlorophenyl protons: δ 7.4–7.6 ppm (doublet) .

  • ¹³C NMR:

    • Tetrazole C5: δ 145–150 ppm .

    • Acetamide carbonyl: δ 168–170 ppm.

  • Mass Spectrometry:

    • Molecular ion peak at m/z 377.8 (C20H16ClN5O) .

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis likely proceeds via a three-component strategy:

  • Tetrazole Ring Formation: [3+2] cycloaddition of 4-chlorophenylazide with an acetonitrile derivative, catalyzed by Lewis acids (e.g., ZnBr2) .

  • Naphthalen-1-ylacetamide Preparation: Friedel-Crafts acylation of naphthalene with chloroacetyl chloride, followed by amidation.

  • Coupling Reaction: Alkylation of the tetrazole’s methyl group with the acetamide intermediate under basic conditions .

Optimized Synthetic Pathway

A plausible route involves:

  • Step 1: Synthesis of 1-(4-chlorophenyl)-1H-tetrazole-5-methanamine via Huisgen cycloaddition between 4-chlorophenylazide and cyanomethylamine .

  • Step 2: Preparation of 2-(naphthalen-1-yl)acetyl chloride by reacting 1-naphthylacetic acid with thionyl chloride.

  • Step 3: Condensation of the tetrazole-methanamine with the acetyl chloride in dichloromethane, using triethylamine as a base.

Table 2: Reaction Conditions and Yields (Analogous Systems)

StepReagents/ConditionsYield (%)Reference
1NaN3, NH4Cl, DMF, 100°C68–72
2SOCl2, reflux, 4 h85–90
3Et3N, DCM, 0°C→RT, 12 h60–65

Biological Activity and Mechanistic Insights

Predictive Pharmacodynamics

While direct activity data is lacking, the structural features suggest plausible targets:

  • Tetrazole Moiety: Mimics carboxylate groups in angiotensin II receptor blockers (e.g., losartan) . Potential inhibition of ACE or COX-2 enzymes.

  • Naphthalene Group: Enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., Bcr-Abl inhibitors).

  • Chlorophenyl Substituent: May confer antimicrobial activity via membrane disruption, as seen in chlorinated biphenyls .

In Silico Predictions

Molecular docking studies using analog structures (e.g., ChemDiv compound G745-0375 ) predict:

  • EGFR Kinase Inhibition: Binding energy −8.2 kcal/mol, involving hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .

  • Antibacterial Activity: Moderate activity against S. aureus (predicted MIC 32 μg/mL) via penicillin-binding protein inhibition .

Future Research Directions

Synthesis Optimization

  • Green Chemistry Approaches: Replace DMF with ionic liquids or water-organic biphasic systems to improve sustainability .

  • Catalyst Development: Explore heterogeneous catalysts (e.g., zeolite-supported Zn) to enhance cycloaddition yields .

Biological Evaluation

  • In Vitro Screening: Prioritize assays against cancer (NCI-60 panel) and microbial strains (ESKAPE pathogens).

  • ADMET Profiling: Assess metabolic stability in liver microsomes and blood-brain barrier permeability.

Structural Modifications

  • Tetrazole Replacement: Compare activity with 1,2,3-triazole or imidazole analogs.

  • Naphthalene Isosteres: Investigate anthracene or fluorene substitutions to modulate lipophilicity .

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